molecular formula C4H8N2O4 B14266919 1H-pyrimidine-2,4-dione;dihydrate CAS No. 133745-91-2

1H-pyrimidine-2,4-dione;dihydrate

Cat. No.: B14266919
CAS No.: 133745-91-2
M. Wt: 148.12 g/mol
InChI Key: XPCMYGYOYKPWRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrimidine-2,4-dione;dihydrate can be synthesized through various methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic or basic conditions . Another method includes the reaction of 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates to yield pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrimidine-2,4-dione;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and uracil derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1H-pyrimidine-2,4-dione;dihydrate has a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of nucleotides and nucleosides.

    Biology: The compound is integral to the study of DNA and RNA structures and functions.

    Medicine: Uracil derivatives are used in the development of antiviral and anticancer drugs.

    Industry: It is utilized in the production of herbicides and fungicides

Mechanism of Action

The mechanism by which 1H-pyrimidine-2,4-dione;dihydrate exerts its effects involves its incorporation into nucleic acids. It acts as a base in RNA, pairing with adenine during the formation of RNA strands. This incorporation is crucial for the proper functioning of genetic material and the regulation of various biological processes .

Comparison with Similar Compounds

Uniqueness: 1H-pyrimidine-2,4-dione;dihydrate is unique due to its role as a fundamental component of RNA, distinguishing it from other pyrimidine derivatives that are more commonly associated with DNA or have specific therapeutic applications .

Properties

CAS No.

133745-91-2

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

1H-pyrimidine-2,4-dione;dihydrate

InChI

InChI=1S/C4H4N2O2.2H2O/c7-3-1-2-5-4(8)6-3;;/h1-2H,(H2,5,6,7,8);2*1H2

InChI Key

XPCMYGYOYKPWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)NC1=O.O.O

Origin of Product

United States

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